2-(3-Methylphenoxy)aniline hydrochloride

Catalog No.
S3374099
CAS No.
1158494-16-6
M.F
C13H14ClNO
M. Wt
235.71
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methylphenoxy)aniline hydrochloride

CAS Number

1158494-16-6

Product Name

2-(3-Methylphenoxy)aniline hydrochloride

IUPAC Name

2-(3-methylphenoxy)aniline;hydrochloride

Molecular Formula

C13H14ClNO

Molecular Weight

235.71

InChI

InChI=1S/C13H13NO.ClH/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H

InChI Key

JWDSOQMUIOXPFL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl

Synthesis and Characterization:

2-(3-Methylphenoxy)aniline hydrochloride is an aromatic organic compound synthesized through the reaction of 2-chloro-5-nitrotoluene with aniline, followed by reduction and subsequent reaction with hydrochloric acid. This process is described in detail in various scientific publications [].

Applications in Proteomics Research:

2-(3-Methylphenoxy)aniline hydrochloride finds application in the field of proteomics research, particularly in the study of protein-protein interactions. It serves as a ubiquitin binding scaffold (UBS), which can be employed to capture and enrich ubiquitinated proteins from cell lysates.

The mechanism of action involves the binding of the compound's aromatic ring to the hydrophobic patch present on the ubiquitin molecule, facilitating the selective enrichment of ubiquitinated proteins. This technique proves valuable in understanding protein degradation pathways and identifying potential drug targets for various diseases [].

Limitations and Future Directions:

While 2-(3-Methylphenoxy)aniline hydrochloride offers a valuable tool in proteomics research, certain limitations exist. The compound exhibits limited solubility in aqueous solutions, necessitating the use of organic solvents during the enrichment process, which can potentially denature proteins [].

2-(3-Methylphenoxy)aniline hydrochloride is an organic compound characterized by the molecular formula C13H13NOHClC_{13}H_{13}NO\cdot HCl. It is a derivative of aniline, where the aniline structure is substituted with a 3-methylphenoxy group. This substitution influences its chemical properties, making it a valuable compound in various chemical and biological applications. The compound appears as a white to off-white crystalline powder and is soluble in water due to the presence of the hydrochloride salt form, which enhances its solubility and reactivity in biological systems .

  • Oxidation: This compound can be oxidized to form quinone derivatives, which are important in various biochemical processes.
  • Reduction: It can be reduced to yield corresponding amines, which are often used as intermediates in organic synthesis.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety may be replaced by various nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.
  • Substitution Conditions: Nucleophiles such as halides or alkoxides can be used in substitution reactions, often facilitated by bases like sodium hydroxide.

Major Products Formed

The specific products formed from these reactions depend on the conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce various amine forms. Substitution reactions can lead to a diverse array of substituted aniline derivatives.

2-(3-Methylphenoxy)aniline hydrochloride exhibits significant biological activity, particularly in enzyme inhibition studies. It interacts with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity by binding to active sites. This mechanism can disrupt normal biological processes, making the compound useful for studying protein-ligand interactions and enzyme kinetics .

The synthesis of 2-(3-Methylphenoxy)aniline hydrochloride typically involves several methods:

  • Suzuki–Miyaura Coupling Reaction: This method involves the coupling of 3-methylphenol with aniline in the presence of palladium catalysts and boron reagents. This reaction allows for the formation of the desired phenoxy-substituted aniline efficiently.
  • Industrial Production: In industrial settings, continuous flow reactors are utilized to scale up production. These reactors provide enhanced control over reaction conditions, leading to higher yields and purities while minimizing human error.

2-(3-Methylphenoxy)aniline hydrochloride has a variety of applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.
  • Industry: It plays a role in producing dyes, pigments, and other specialty chemicals .

Interaction studies involving 2-(3-Methylphenoxy)aniline hydrochloride focus on its binding affinity with specific enzymes or receptors. These studies help elucidate the compound's mechanism of action and its potential therapeutic applications. By understanding how this compound interacts at the molecular level, researchers can explore its utility in drug design and development.

Several compounds share structural similarities with 2-(3-Methylphenoxy)aniline hydrochloride. Here are some notable examples:

Compound NameStructural Features
3-(2-Methylphenoxy)aniline hydrochlorideSimilar structure but different substitution pattern on the phenoxy group.
2-(4-Methylphenoxy)aniline hydrochlorideContains a methyl group at the para position instead of meta.
5-Chloro-2-(4-methylphenoxy)aniline hydrochlorideFeatures a chlorine atom which alters its reactivity compared to 2-(3-Methylphenoxy)aniline hydrochloride.

Uniqueness

The uniqueness of 2-(3-Methylphenoxy)aniline hydrochloride lies in its specific substitution pattern on the phenoxy group. This distinct arrangement affects its reactivity and interactions with biological targets, making it particularly valuable for specialized applications in research and industry. The ability to selectively modify its structure further enhances its potential as a candidate for drug development and other chemical syntheses .

Dates

Modify: 2023-08-19

Explore Compound Types